An In-depth Technical Guide to N-Trifluoroacetyl-L-cysteine methyl ester (CAS 1577-62-4)
An In-depth Technical Guide to N-Trifluoroacetyl-L-cysteine methyl ester (CAS 1577-62-4)
This guide provides a comprehensive technical overview of N-Trifluoroacetyl-L-cysteine methyl ester, a specialized amino acid derivative. It is designed for researchers, scientists, and professionals in drug development and analytical chemistry who utilize cysteine derivatives for protein modification, chiral separations, and as building blocks in complex syntheses. This document delves into the compound's properties, synthesis, analytical characterization, and key applications, with a focus on the underlying scientific principles.
Introduction and Significance
N-Trifluoroacetyl-L-cysteine methyl ester (N-TFA-L-Cys-OMe) is a trifluoroacetylated derivative of the methyl ester of L-cysteine. The introduction of the trifluoroacetyl group to the amine and the esterification of the carboxylic acid significantly modify the parent amino acid's properties. The trifluoroacetyl group, in particular, imparts increased volatility and unique reactivity, making this compound a valuable tool in specific analytical and synthetic applications.
The primary utility of N-TFA-L-Cys-OMe stems from two key structural features:
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The Thiol Group (-SH): The free sulfhydryl group is a reactive nucleophile, enabling covalent modification of proteins and other molecules. This is critical for applications in proteomics, such as studying disulfide bond formation and probing the active sites of enzymes.[1]
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Chirality and Volatility: As a chiral molecule, it can be used as a derivatizing agent to resolve racemic mixtures of other compounds, particularly through gas chromatography (GC). The trifluoroacetyl and methyl ester groups render the molecule sufficiently volatile for GC analysis, a technique not directly applicable to non-derivatized amino acids.[2]
This guide will explore these facets in detail, providing both theoretical grounding and practical protocols for the effective use of this reagent.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research. This section outlines the key characteristics of N-Trifluoroacetyl-L-cysteine methyl ester.
General and Physical Properties
The table below summarizes the known physical and chemical properties of N-Trifluoroacetyl-L-cysteine methyl ester. It is important to note that while some data is readily available from safety data sheets and supplier information, other experimental values such as the melting point are not consistently reported in the literature.
| Property | Value | Source(s) |
| CAS Number | 1577-62-4 | [3][4] |
| Molecular Formula | C₆H₈F₃NO₃S | [3][4] |
| Molecular Weight | 231.19 g/mol | [4] |
| IUPAC Name | methyl (2R)-3-sulfanyl-2-[(trifluoroacetyl)amino]propanoate | |
| Purity | Typically ≥95% | |
| Boiling Point | 272.7°C at 760 mmHg | [3] |
| Density | 1.377 g/cm³ | [3] |
| Flash Point | 118.7°C | [3] |
| Vapor Pressure | 0.00598 mmHg at 25°C | [3] |
Predicted Spectroscopic Profile
While experimental spectra for N-Trifluoroacetyl-L-cysteine methyl ester are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with analogous compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
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-OCH₃ (Methyl Ester): A singlet peak is expected around 3.7-3.8 ppm. For comparison, the methyl ester protons of L-cysteine methyl ester hydrochloride appear at ~3.87 ppm.[5]
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-CH (alpha-carbon): A multiplet (likely a triplet of doublets or a quartet) is expected between 4.5 and 5.0 ppm, coupled to the adjacent -CH₂ and -NH protons.
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-CH₂ (beta-carbon): Two diastereotopic protons that will appear as a multiplet (likely two doublets of doublets) around 3.0-3.3 ppm, coupled to the alpha-CH and the -SH proton.
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-SH (Thiol): A broad singlet or a triplet (depending on solvent and concentration) is expected between 1.5 and 2.0 ppm.
-
-NH (Amide): A doublet, coupled to the alpha-CH proton, is expected between 7.0 and 8.5 ppm. The exact chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
-C=O (Ester): A signal is expected around 170-172 ppm.
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-C=O (Amide): A signal is expected around 156-158 ppm, likely showing a quartet due to coupling with the three fluorine atoms (²JCF).
-
-CF₃: A quartet is expected around 115-117 ppm due to the large one-bond carbon-fluorine coupling (¹JCF).
-
-CH (alpha-carbon): A signal is expected around 53-55 ppm.
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-OCH₃ (Methyl Ester): A signal is expected around 52-54 ppm.
-
-CH₂ (beta-carbon): A signal is expected around 25-28 ppm.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
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N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.
-
S-H Stretch: A weak band around 2550 cm⁻¹. The absence or presence of this peak can be indicative of disulfide bond formation. In pure L-cysteine, this stretch is observed around 2548 cm⁻¹.[6]
-
C=O Stretch (Ester): A strong, sharp peak around 1740-1750 cm⁻¹.
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C=O Stretch (Amide I band): A strong, sharp peak around 1700-1720 cm⁻¹.
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N-H Bend (Amide II band): A peak around 1520-1550 cm⁻¹.
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C-F Stretch: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.
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Molecular Ion (M⁺): A peak at m/z = 231 should be observable, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways for N-trifluoroacetylated amino acid esters include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 200, and the loss of the methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 172.[7] Cleavage of the Cα-Cβ bond can also occur.
Synthesis of N-Trifluoroacetyl-L-cysteine methyl ester
The synthesis of N-Trifluoroacetyl-L-cysteine methyl ester is typically achieved in a two-step process starting from L-cysteine. The carboxylic acid is first protected as a methyl ester, followed by the acylation of the amino group with a trifluoroacetylating agent. It is crucial to manage the reactive thiol group, often by performing the reactions under conditions that minimize its oxidation.
Synthesis Workflow Diagram
Caption: A two-step synthesis of N-Trifluoroacetyl-L-cysteine methyl ester.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for amino acid esterification and N-acylation.[8]
Step 1: Synthesis of L-Cysteine Methyl Ester Hydrochloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-cysteine (1 equivalent) in anhydrous methanol (e.g., 5-10 mL per gram of cysteine).
-
Reaction: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl catalyzes the Fischer esterification of the carboxylic acid.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The solution should become clear.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-cysteine methyl ester hydrochloride. This can be used in the next step without further purification, though recrystallization from methanol/ether can be performed if necessary.
Step 2: Synthesis of N-Trifluoroacetyl-L-cysteine methyl ester
-
Setup: Dissolve the L-cysteine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate under an inert atmosphere (e.g., nitrogen or argon). Causality: Anhydrous conditions are critical as trifluoroacetic anhydride readily hydrolyzes in the presence of water.
-
Deprotonation: Cool the solution to 0°C. Add triethylamine (TEA, 1.1 equivalents) dropwise to neutralize the hydrochloride salt and deprotonate the ammonium group, forming the free amine.
-
Acylation: While maintaining the temperature at 0°C, slowly add trifluoroacetic anhydride (TFAA, 1.1 equivalents) dropwise. Causality: Keeping the temperature low minimizes potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess TEA, and then a saturated sodium bicarbonate solution to remove excess TFAA.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-Trifluoroacetyl-L-cysteine methyl ester.
-
Applications in Research and Development
The unique properties of N-Trifluoroacetyl-L-cysteine methyl ester make it a valuable reagent in several areas of scientific research, most notably in analytical chemistry for chiral separations.
Chiral Derivatization for Gas Chromatography
A primary application of this compound is in the chiral analysis of amino acids and other chiral amines.[2] The process involves derivatizing a racemic or enantiomerically-enriched mixture of amino acids into their N-trifluoroacetyl methyl esters. These derivatives are volatile and can be separated on a chiral GC column.
The workflow for such an analysis is as follows:
Sources
- 1. N acetyl cysteine methyl ester | Sigma-Aldrich [sigmaaldrich.cn]
- 2. academic.oup.com [academic.oup.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. L-Cysteine methyl ester hydrochloride(18598-63-5) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycine, N-(trifluoroacetyl)-, methyl ester [webbook.nist.gov]
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